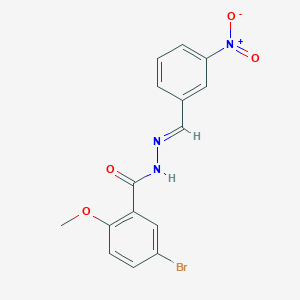![molecular formula C14H17N3O2 B11669503 (3Z)-1-methyl-3-[(morpholin-4-ylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11669503.png)
(3Z)-1-methyl-3-[(morpholin-4-ylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound with a complex structure It features an indole core, a morpholine ring, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process. One common method includes the condensation of an indole derivative with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-indol-2-one
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, such as the combination of an indole core with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-methyl-3-[(E)-morpholin-4-yliminomethyl]indol-2-ol |
InChI |
InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(14(16)18)10-15-17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+ |
InChI Key |
PRNVSXIIWDRSCG-XNTDXEJSSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1O)/C=N/N3CCOCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=NN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11669421.png)
![(5E)-3-cyclohexyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669430.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxy-6-nitrophenol](/img/structure/B11669433.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669434.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11669444.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669450.png)
![N'-[(E)-[4-(Diethylamino)-2-methoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11669453.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11669457.png)
![ethyl (2Z)-2-(3-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669458.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11669459.png)
![2,5-dimethyl-N'-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11669470.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669488.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669502.png)
